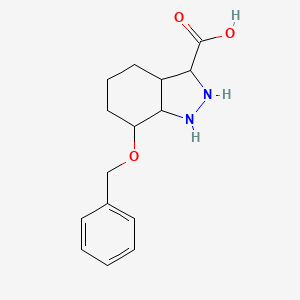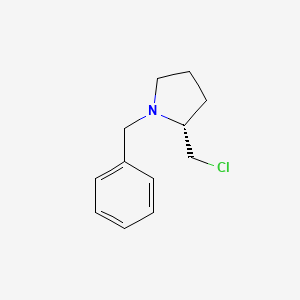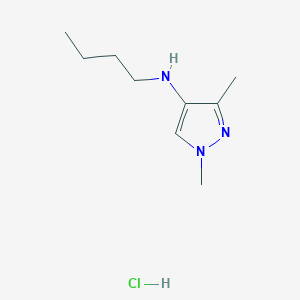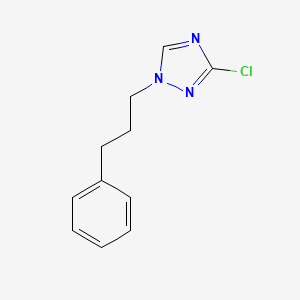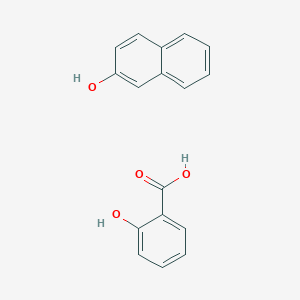
beta-Naphthol salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Naphthol salicylate: is an organic compound derived from beta-naphthol and salicylic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its aromatic structure, which includes a naphthalene ring system and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Naphthol salicylate can be synthesized through esterification reactions involving beta-naphthol and salicylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Beta-Naphthol salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
科学的研究の応用
Beta-Naphthol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of beta-Naphthol salicylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
類似化合物との比較
Alpha-Naphthol: Similar structure but differs in the position of the hydroxyl group.
Salicylic Acid: Shares the salicylate moiety but lacks the naphthalene ring.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness: Beta-Naphthol salicylate is unique due to its combined structural features of beta-naphthol and salicylic acid, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
2-hydroxybenzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O3/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-6-4-2-1-3-5(6)7(9)10/h1-7,11H;1-4,8H,(H,9,10) |
InChIキー |
MDRVYCIISBKFMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)


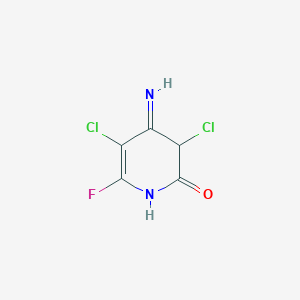
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
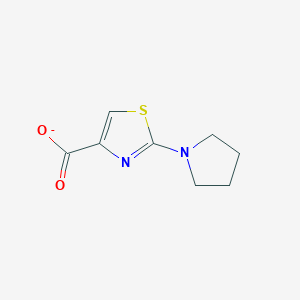
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)
